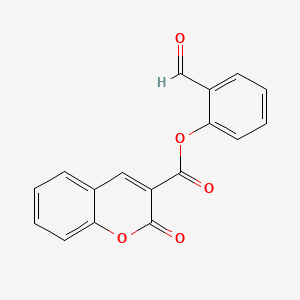(2-Formylphenyl) 2-oxochromene-3-carboxylate
CAS No.: 301675-20-7
Cat. No.: VC5874705
Molecular Formula: C17H10O5
Molecular Weight: 294.262
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 301675-20-7 |
|---|---|
| Molecular Formula | C17H10O5 |
| Molecular Weight | 294.262 |
| IUPAC Name | (2-formylphenyl) 2-oxochromene-3-carboxylate |
| Standard InChI | InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H |
| Standard InChI Key | BFUMFYWCSINICO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition and Nomenclature
(2-Formylphenyl) 2-oxochromene-3-carboxylate belongs to the coumarin family, featuring a 2H-chromen-2-one backbone substituted at the 3-position with a carboxylate ester group and at the 2-position of the phenyl ring with a formyl moiety . Its IUPAC name, (2-formylphenyl) 2-oxochromene-3-carboxylate, reflects this substitution pattern, while alternative designations include 2-formylphenyl-2-oxo-2H-chromen-3-carboxylat (German) and 2-oxo-2H-chromène-3-carboxylate de 2-formylphényle (French) . The molecular formula C₁₇H₁₀O₅ corresponds to a molar mass of 294.26 g/mol, with a monoisotopic mass of 294.052823 Da .
Spectroscopic and Computational Descriptors
Key computed properties include a topological polar surface area of 69.7 Ų, indicative of moderate polarity, and an XLogP3 value of 3, suggesting lipophilicity suitable for organic solvent-based applications . The molecule contains five hydrogen bond acceptors and no donors, with four rotatable bonds contributing to conformational flexibility . The SMILES string (C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O) and InChIKey (BFUMFYWCSINICO-UHFFFAOYSA-N) provide unambiguous identifiers for database retrieval .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₀O₅ | |
| Average Mass | 294.26 g/mol | |
| XLogP3 | 3 | |
| Rotatable Bond Count | 4 | |
| Topological Polar SA | 69.7 Ų |
Synthesis and Crystallographic Insights
Synthetic Methodology
While direct synthetic protocols for (2-formylphenyl) 2-oxochromene-3-carboxylate remain undocumented in the reviewed literature, analogous coumarin-3-carboxylate esters are typically prepared via Steglich esterification. For example, 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate was synthesized by coupling coumarin-3-carboxylic acid with 4-bromophenol using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane . By extrapolation, (2-formylphenyl) 2-oxochromene-3-carboxylate likely forms through similar conditions, substituting 4-bromophenol with 2-formylphenol . Purification via silica gel chromatography (chloroform eluent) and crystallization from ethanol yields analytically pure material .
Crystalline Architecture and Non-Covalent Interactions
Although single-crystal X-ray data for this specific derivative are unavailable, structural analogs provide critical insights. In 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, the coumarin system remains nearly planar (RMSD = 0.031 Å), with a 25.85° dihedral angle between the chromene and aryl rings . Synperiplanar carbonyl orientations facilitate C–H⋯O hydrogen bonding, generating C(6) chains along the axis . π–π stacking between chromene and benzene moieties (centroid distances: 3.725–3.772 Å) stabilizes crystal packing, a feature likely conserved in the formyl-substituted derivative given comparable steric demands .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s solubility profile remains unquantified, but its logP value and absence of ionizable groups suggest preferential solubility in aprotic solvents (e.g., dichloromethane, chloroform). The ester and formyl functionalities render it susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous handling. Photostability data are lacking, though related coumarins exhibit varying degrees of UV sensitivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume